molecular formula C15H19ClFNO B4433527 2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide

Cat. No. B4433527
M. Wt: 283.77 g/mol
InChI Key: NKRRBMLCNXMOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide, also known as CFA, is a chemical compound that has gained significant attention in the field of neuroscience research. CFA is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in nociceptive neurons. The TRPV1 channel plays a crucial role in the perception of pain, and its inhibition by CFA has been shown to have potential therapeutic effects in various pain-related conditions.

Scientific Research Applications

Agrochemicals

The synthesis and application of trifluoromethylpyridines (TFMP) , including derivatives of our compound, play a pivotal role in the agrochemical industry. Specifically, 2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide serves as an intermediate for the production of fluazifop-butyl , a widely used herbicide. This herbicide effectively protects crops from pests, and its introduction has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names .

Pharmaceuticals

Several TFMP derivatives find applications in pharmaceuticals. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. These compounds hold promise for treating various diseases and conditions .

Veterinary Medicine

In the veterinary industry, TFMP derivatives also play a role. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds contribute to animal health and well-being, demonstrating their potential in veterinary medicine .

Vapor-Phase Reactions

The vapor-phase reaction of TFMP derivatives, including our compound, offers intriguing possibilities. Researchers continue to explore novel applications, leveraging the unique properties of the trifluoromethyl group and the pyridine ring. These reactions may lead to innovative synthetic pathways or functional materials .

Fluorinated Chalcones

Our compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , belongs to the family of fluorinated chalcones. These compounds exhibit interesting properties and have potential applications in various fields. Further studies on their structural characteristics and reactivity could uncover additional uses .

Synthesis of Dichlorofluoroacetophenone

The preparation method for (S)-1-(2,6-dichloro-3-fluoroacetophenone) involves starting with 2,6-dichloro-3-fluoroacetophenone and reducing it using sodium. This process yields the desired compound, which may find applications in organic synthesis or other chemical processes .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO/c1-10-5-7-11(8-6-10)18-15(19)9-12-13(16)3-2-4-14(12)17/h2-4,10-11H,5-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRRBMLCNXMOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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